molecular formula C11H8Cl2N2O2 B13728736 Methyl 2,5-Dichloroquinazoline-4-acetate

Methyl 2,5-Dichloroquinazoline-4-acetate

Cat. No.: B13728736
M. Wt: 271.10 g/mol
InChI Key: JYJHCGIYPYNZSS-UHFFFAOYSA-N
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Description

Methyl 2,5-Dichloroquinazoline-4-acetate is a chemical compound belonging to the quinazoline family, which is known for its diverse biological activities and significant applications in medicinal chemistry. Quinazoline derivatives have been extensively studied due to their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-Dichloroquinazoline-4-acetate typically involves the reaction of 2,5-dichloroaniline with ethyl chloroacetate under basic conditions to form the intermediate ethyl 2,5-dichloroquinazoline-4-acetate. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including controlling temperature, reaction time, and the concentration of reagents. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,5-Dichloroquinazoline-4-acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2,5-Dichloroquinazoline-4-acetate is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry, particularly in cancer treatment.

Chemical Structure and Synthesis

This compound is characterized by a quinazoline ring with two chlorine substituents at the 2 and 5 positions and an acetate group at the 4 position. The molecular formula is C9H7Cl2NC_9H_7Cl_2N with a molecular weight of approximately 232.07 g/mol. The synthesis typically involves multi-step reactions that may include cyclization and substitution processes to introduce the dichloro and acetate groups effectively.

Anticancer Properties

Research indicates that compounds within the quinazoline class, including this compound, exhibit significant anticancer activity. These compounds are known to inhibit various kinases involved in cancer cell proliferation. For instance, studies have shown that similar quinazolines can act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair .

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundCell Line TestedIC50 (μM)
This compoundHCT-116TBD
DoxorubicinHCT-1163.80
Compound AHepG26.29
Compound BHCT-1162.44

Note: TBD indicates that specific IC50 values for this compound were not provided in the available literature.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets such as kinases and topoisomerases. These interactions can lead to cell cycle arrest and apoptosis in cancer cells. The presence of halogen atoms (chlorine) in its structure enhances its lipophilicity and binding affinity to target proteins, which may contribute to its potent biological effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of quinazoline derivatives:

  • In Vitro Studies : A study evaluated various quinazoline derivatives against several human cancer cell lines (MCF-7, HCT-116, HepG2). It was found that certain modifications to the quinazoline structure significantly enhanced cytotoxicity and DNA-binding affinity .
  • Topoisomerase Inhibition : Research demonstrated that this compound could inhibit topoisomerase II activity effectively. This inhibition was compared against known inhibitors like doxorubicin, revealing promising results for further development as an anticancer agent .
  • Antimicrobial Activity : Emerging data suggest that quinazoline derivatives also possess antimicrobial properties. Investigations into N2,N4-disubstituted quinazolines have shown efficacy against various bacterial strains, indicating a broader therapeutic potential beyond oncology .

Properties

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.10 g/mol

IUPAC Name

methyl 2-(2,5-dichloroquinazolin-4-yl)acetate

InChI

InChI=1S/C11H8Cl2N2O2/c1-17-9(16)5-8-10-6(12)3-2-4-7(10)14-11(13)15-8/h2-4H,5H2,1H3

InChI Key

JYJHCGIYPYNZSS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC(=NC2=C1C(=CC=C2)Cl)Cl

Origin of Product

United States

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